molecular formula C12H10ClFN2O3S2 B2445331 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide CAS No. 1394755-07-7

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide

Cat. No.: B2445331
CAS No.: 1394755-07-7
M. Wt: 348.79
InChI Key: VMRIWTWMARCXRI-UHFFFAOYSA-N
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Description

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chloro, fluoro, and methanesulfinyl groups, as well as a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the chloro, fluoro, and methanesulfinyl groups through a series of substitution reactions. The sulfonamide group is then introduced using sulfonyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. The methanesulfinyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide
  • 6-chloro-N-(4-methanesulfinylphenyl)pyridine-3-sulfonamide
  • 6-chloro-N-(3-fluoro-4-methylphenyl)pyridine-3-sulfonamide

Uniqueness

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is unique due to the presence of both fluoro and methanesulfinyl groups on the phenyl ring, which can significantly influence its chemical properties and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject of study for its distinct characteristics.

Properties

IUPAC Name

6-chloro-N-(3-fluoro-4-methylsulfinylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3S2/c1-20(17)11-4-2-8(6-10(11)14)16-21(18,19)9-3-5-12(13)15-7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRIWTWMARCXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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